3,5-Dibromo-L-tyrosine
Overview
Description
3,5-Dibromo-L-tyrosine is a dibrominated derivative of L-Tyrosine , one of the 22 proteinogenic amino acids that are used by cells to synthesize proteins . It has the empirical formula C9H9Br2NO3 and a molecular weight of 338.98 . It appears as a white to yellow crystalline substance .
Synthesis Analysis
The synthesis of this compound can be achieved via direct bromination of O-methyl-L-tyrosine . A mononuclear complex of this compound with copper was also synthesized and characterized .Molecular Structure Analysis
The molecular structure of this compound is defined by its empirical formula C9H9Br2NO3 . The molecule has a molar refractivity of 62.8±0.3 cm^3 and a polarizability of 24.9±0.5 10^-24 cm^3 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s known that it’s a derivative of L-Tyrosine , which is used by cells to synthesize proteins .Physical and Chemical Properties Analysis
This compound is soluble in water, methanol, and ethanol . It has a melting point of about 200-202 °C . The molecule has a density of 2.0±0.1 g/cm^3 , a boiling point of 416.6±45.0 °C at 760 mmHg , and a flash point of 205.7±28.7 °C .Scientific Research Applications
3,5-Dibromo-L-tyrosine is utilized in the synthesis of various compounds. For instance, a simple and efficient synthesis method for 3,5‐dibromo‐O‐methyl‐L‐tyrosine was developed using direct bromination of commercial O‐methyl‐L‐tyrosine, indicating its potential in chemical synthesis and modifications (Stewart et al., 2004).
It plays a role in thyroid function. Research shows that this compound (DBT) can inhibit the deiodination of 3,5-diiodo-L-tyrosine in both in vitro and in vivo settings, impacting thyroidal iodotyrosine deiodination, which is crucial for thyroid hormone regulation (Green, 1968).
It has applications in the preparation of various brominated tyrosine derivatives, demonstrating its utility in the creation of novel compounds and potentially in drug development (Phillips et al., 2013).
This compound is used in creating derivatives for pharmaceutical applications, such as in the synthesis of L-3,4,5-trioxygenated phenylalanine compounds, which have potential in drug development (Zhou et al., 2020).
The compound has shown potential in medicinal applications. For example, its halogenated form (3,5-DBr-d-Tyr) demonstrated beneficial effects in experimental models of stroke and seizures, suggesting its therapeutic potential in neurology (Cao et al., 2011).
In biotechnology, this compound has been studied in the context of L-tyrosine production and metabolism, providing insights into its role and manipulations in microbial and enzymatic systems for the production of aromatic amino acids (Chávez-Béjar et al., 2012).
Its derivatives are also investigated in the development of novel polymers and materials, demonstrating the versatility of this compound in material science and engineering (Bourke & Kohn, 2003).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3,5-Dibromo-L-tyrosine is the Erythropoietin receptor . This receptor plays a crucial role in the regulation of red blood cell production (erythropoiesis) in the body.
Result of Action
It is known that the compound has a role as an antithyroid drug , which suggests that it may help reduce the excessive production of thyroid hormones.
Biochemical Analysis
Biochemical Properties
The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
3,5-Dibromo-L-tyrosine has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound have been studied in laboratory settings . It has been observed that the effects of this compound can change over time, including its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It’s known to interact with various enzymes or cofactors .
Transport and Distribution
It’s known to interact with various transporters or binding proteins .
Properties
IUPAC Name |
(2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COESHZUDRKCEPA-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1Br)O)Br)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401015579 | |
Record name | 3,5-Dibromo-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401015579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID8139944 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
300-38-9, 537-24-6 | |
Record name | 3,5-Dibromo-L-tyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=300-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dibromo-L-tyrosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300389 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibromotyrosine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07637 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3,5-Dibromo-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401015579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dibromotyrosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.876 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-dibromo-L-tyrosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.538 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIBROMOTYROSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD49LEP46E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.